An In-Depth Technical Guide to 2-Nitrophenyl 3-methylbenzoate: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 2-Nitrophenyl 3-methylbenzoate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Nitrophenyl 3-methylbenzoate, a compound of interest in synthetic chemistry and potentially in the development of novel therapeutics. While direct literature on this specific isomer is limited, this document synthesizes established chemical principles and data from closely related analogues to present a robust guide for its synthesis, characterization, and safe handling.
Molecular Structure and Properties
2-Nitrophenyl 3-methylbenzoate possesses a chemical structure characterized by a benzoate group where the phenyl ring is substituted with a methyl group at the 3-position, and the ester is formed with a 2-nitrophenol.
Chemical Structure:
Caption: Chemical structure of 2-Nitrophenyl 3-methylbenzoate.
The presence of the electron-withdrawing nitro group on the phenyl ring of the phenol moiety significantly influences the electronic properties of the ester bond and the aromatic systems. This structural feature is key to its reactivity and potential applications.
Predicted Physicochemical Properties:
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₄H₁₁NO₄ | |
| Molecular Weight | 257.24 g/mol | |
| Appearance | Expected to be a crystalline solid | Based on similar aromatic nitro compounds. |
| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water. | Typical for aromatic esters. |
Synthesis of 2-Nitrophenyl 3-methylbenzoate
A reliable method for the synthesis of 2-Nitrophenyl 3-methylbenzoate is the esterification of 3-methylbenzoyl chloride with 2-nitrophenol. This reaction, a variation of the Schotten-Baumann reaction, proceeds readily in the presence of a base to neutralize the HCl byproduct.
Reaction Scheme:
Caption: Synthesis of 2-Nitrophenyl 3-methylbenzoate.
Experimental Protocol
Materials:
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3-Methylbenzoyl chloride
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2-Nitrophenol
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Anhydrous pyridine or triethylamine
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Anhydrous dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for elution
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrophenol (1.0 eq.) in anhydrous DCM.
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Add anhydrous pyridine or triethylamine (1.1 eq.) to the solution and stir for 10 minutes at room temperature.
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Slowly add a solution of 3-methylbenzoyl chloride (1.05 eq.) in anhydrous DCM to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 2-Nitrophenyl 3-methylbenzoate.
Causality Behind Experimental Choices:
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Inert Atmosphere: Prevents reaction with atmospheric moisture which could hydrolyze the acyl chloride.
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Anhydrous Solvents: Essential to prevent unwanted side reactions, particularly the hydrolysis of the starting material.
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Base: Acts as a scavenger for the HCl produced during the esterification, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.
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Washing Steps: The acidic wash removes excess base, the basic wash removes any unreacted 3-methylbenzoic acid (from hydrolysis of the acyl chloride), and the brine wash removes residual water.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, CDCl₃, 400 MHz):
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δ 8.0-7.2 ppm (m, 8H): Aromatic protons. The protons on the 2-nitrophenyl ring are expected to be downfield due to the electron-withdrawing effect of the nitro group. The protons on the 3-methylbenzoyl moiety will also reside in this region.
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δ 2.4 ppm (s, 3H): Methyl protons of the 3-methylbenzoyl group.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
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δ ~165 ppm: Carbonyl carbon of the ester.
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δ 150-120 ppm: Aromatic carbons. The carbon bearing the nitro group will be significantly downfield.
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δ ~21 ppm: Methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the ester and nitro functional groups.
Predicted IR Absorptions (KBr or ATR):
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~1740 | C=O (Ester) | Stretch |
| ~1525 and ~1350 | NO₂ (Nitro) | Asymmetric and Symmetric Stretch |
| ~1270 and ~1100 | C-O (Ester) | Stretch |
| ~3100-3000 | C-H (Aromatic) | Stretch |
| ~2950-2850 | C-H (Methyl) | Stretch |
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization - EI):
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Molecular Ion (M⁺): m/z = 257.
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Key Fragments:
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m/z = 139 (2-nitrophenoxy radical cation)
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m/z = 119 (3-methylbenzoyl cation)
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m/z = 91 (tropylium ion from the 3-methylbenzoyl fragment)
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Potential Applications in Research and Drug Development
While specific applications for 2-Nitrophenyl 3-methylbenzoate are not widely documented, its structure suggests potential utility in several areas:
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Synthetic Intermediate: The nitro group can be reduced to an amine, providing a handle for further functionalization and the synthesis of more complex molecules, such as heterocyclic compounds.
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Prodrug Design: The ester linkage could be designed to be cleaved by specific enzymes in a biological system, releasing a pharmacologically active molecule.
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Molecular Probes: The nitrophenyl group can act as a chromophore, making it potentially useful in the development of probes for biological assays.
Safety and Handling
No specific safety data sheet (SDS) is available for 2-Nitrophenyl 3-methylbenzoate. However, based on the safety profiles of related nitrophenyl and benzoate compounds, the following precautions are recommended:
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
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First Aid:
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Skin Contact: Immediately wash with soap and plenty of water.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
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Hazard Identification (Inferred):
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May be harmful if swallowed.
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May cause skin and eye irritation.
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The long-term toxicological properties have not been investigated.
Conclusion
2-Nitrophenyl 3-methylbenzoate is a synthetically accessible compound with potential applications in various fields of chemical research and development. This guide provides a foundational understanding of its synthesis, predicted analytical characteristics, and necessary safety precautions. Researchers working with this or similar molecules should always perform a thorough risk assessment and adhere to best laboratory practices.
References
Given the lack of direct literature for the topic compound, the references provided are for general, well-established chemical principles and procedures for the synthesis and characterization of similar compounds.
- Schotten-Baumann Reaction: For general information on this type of esterification, a standard organic chemistry textbook such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" is recommended.
- Spectroscopic Data Interpretation: "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle is an authoritative source for interpreting NMR, IR, and MS d
- Safety Data: Safety Data Sheets for related compounds such as 2-nitrophenol, 3-methylbenzoyl chloride, and other nitrophenyl benzoates can be found on the websites of major chemical suppliers like MilliporeSigma, Thermo Fisher Scientific, and Alfa Aesar.


